
2-Chloropyridine-d4
描述
Synthesis Analysis
The synthesis of related chloropyridine compounds involves various strategies, including direct chlorination, lithiation followed by halogenation, and utilizing specific intermediates for functional group transformations. For example, one study described the synthesis of 2-Amino-4-chloropyridine via a multi-step process starting from methyl 4-chloropicolinate, achieving an overall yield of 68.5% (Liao Jian-qiao, 2010). Another approach demonstrated the regioselective C-6 lithiation of 2-chloropyridine, offering new pathways to chlorinated pyridinic synthons (S. Choppin et al., 2000).
Molecular Structure Analysis
The molecular structure of chloropyridines and their derivatives is characterized by the presence of the chloro group attached to the pyridine ring, which significantly influences their electronic and structural properties. Studies involving X-ray crystallography and spectroscopic methods are essential for understanding the molecular geometry, bonding, and the impact of substitutions on the pyridine ring.
Chemical Reactions and Properties
Chloropyridines participate in a variety of chemical reactions, including nucleophilic substitutions, coupling reactions, and as intermediates in the synthesis of complex organic molecules. The presence of the chloro group and its position on the pyridine ring affects the reactivity and types of reactions the compounds can undergo.
Physical Properties Analysis
The physical properties of 2-Chloropyridine-d4, such as boiling point, melting point, and solubility, are crucial for its handling and application in chemical synthesis. Deuteration can influence these properties, making them different from the non-deuterated counterpart.
Chemical Properties Analysis
2-Chloropyridine-d4 exhibits unique chemical properties due to the presence of deuterium atoms. These properties include altered reaction kinetics and isotopic effects in chemical reactions, which are of significant interest in mechanistic studies and the development of pharmaceuticals.
For more comprehensive insights and detailed studies on the synthesis, molecular structure, and properties of 2-chloropyridine derivatives, the following references provide valuable information:
- Synthesis of 2-Amino-4-chloropyridine (Liao Jian-qiao, 2010)
- Regioselective C-6 lithiation of 2-Chloropyridine (S. Choppin et al., 2000)
科学研究应用
Regioselective Lithiation and Synthesis
- 2-Chloropyridine is employed in regioselective lithiation, a critical process in organic synthesis. The BuLi-LiDMAE superbase enables unprecedented regioselective C-6 lithiation of 2-chloropyridine, facilitating the production of chlorinated pyridinic and bis-heterocyclic synthons. This is a pivotal step in synthesizing complex organic molecules for various applications (Choppin, Gros, & Fort, 2000).
Halogen Exchange in Heterocycles
- 2-Chloropyridine plays a crucial role in halogen/halogen displacement in pyridines and other heterocycles. The process, facilitated by bromotrimethylsilane, allows for the conversion of 2-chloropyridine into 2-bromopyridine and similarly for other chlorinated compounds, showcasing its significance in the modification of heterocyclic compounds (M. Schlosser & F. Cottet, 2002).
Photolytic Destruction in Wastewaters
- The degradation of 2-chloropyridine has been a subject of study in wastewater treatment, where it's typically found in effluents of pharmaceutical processing. Its susceptibility to photolytic degradation under various conditions highlights its behavior and transformation during wastewater treatment processes (D. R. Stapleton et al., 2006).
Catalysis and Reaction Mechanism Studies
- 2-Chloropyridine is also integral in catalysis and studying reaction mechanisms. For instance, its use in the acylation of inert alcohols and phenols under base-free conditions, where its reaction mechanism was detailedly investigated, showcases its versatility in organic chemical reactions (Zhihui Liu et al., 2014).
Selective Precipitation in Chemical Processes
- In chemical separation processes, 2-chloropyridine has been found to selectively precipitate Pd(II) over Pt(IV) in a HCl solution, demonstrating its utility in selective separation and purification in metallurgical processes (Tomoya Suzuki et al., 2018).
安全和危害
未来方向
The understanding of the possible modes of intermolecular interactions with participation of the chlorine, bromine or iodine atoms provides suitable background for the prediction of the arrangement molecules in the crystalline phase . This knowledge can be used to develop new methods for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
属性
IUPAC Name |
2-chloro-3,4,5,6-tetradeuteriopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDGRDCXVWSXDC-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyridine-d4 | |
CAS RN |
1001003-94-6 | |
| Record name | 1001003-94-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

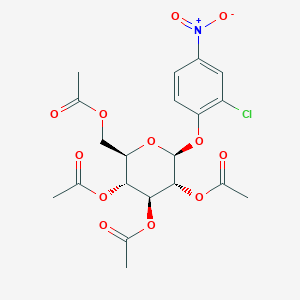
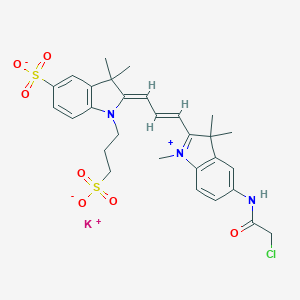
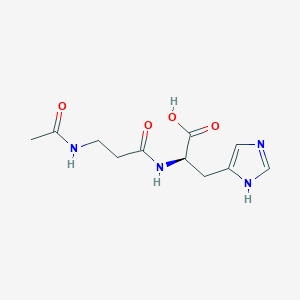
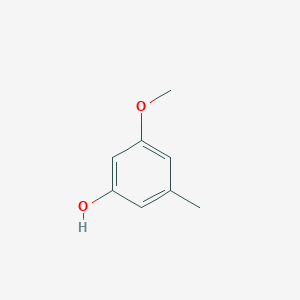
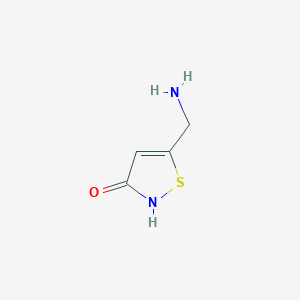
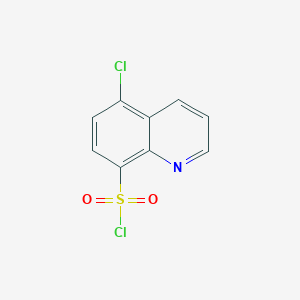
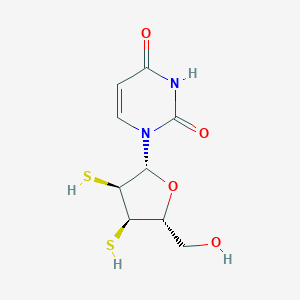
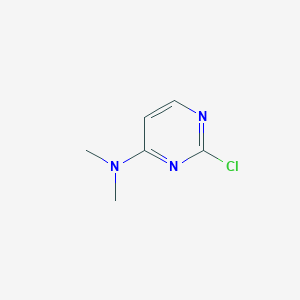
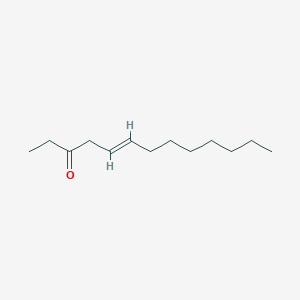
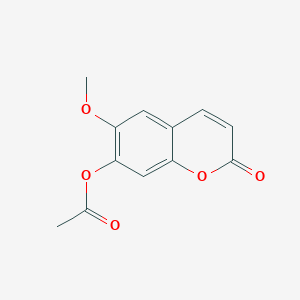
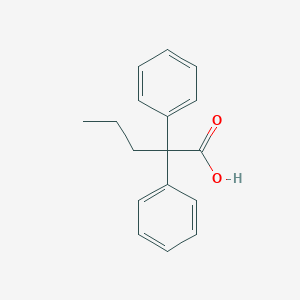
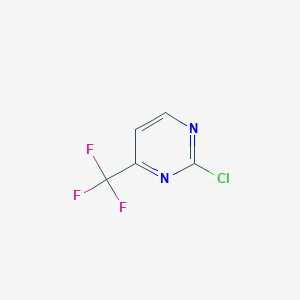
![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)